4-(Cyclopropylmethoxy)-2-fluoroaniline
CAS No.: 1236764-17-2
Cat. No.: VC8407707
Molecular Formula: C10H12FNO
Molecular Weight: 181.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236764-17-2 |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 |
| IUPAC Name | 4-(cyclopropylmethoxy)-2-fluoroaniline |
| Standard InChI | InChI=1S/C10H12FNO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
| Standard InChI Key | ZKOYGWSMOSPUIO-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC(=C(C=C2)N)F |
| Canonical SMILES | C1CC1COC2=CC(=C(C=C2)N)F |
Introduction
4-(Cyclopropylmethoxy)-2-fluoroaniline is an organic compound with the molecular formula C₁₀H₁₂FNO. It is characterized by its unique structure, which includes a cyclopropylmethoxy group and a fluorine atom attached to an aniline base. This compound is of interest in various fields due to its potential biological activities and applications in chemical research.
Biological Activities and Applications
4-(Cyclopropylmethoxy)-2-fluoroaniline has shown potential in pharmacological applications due to its unique chemical structure. The presence of both cyclopropyl and fluorine functionalities may confer distinct properties, such as enhanced lipophilicity or altered metabolic pathways, which are beneficial in drug development.
Interaction Studies
Interaction studies with biological targets are crucial for determining the safety and efficacy of this compound. These studies help in understanding how the compound interacts with biological systems, which is essential for therapeutic applications.
Related Compounds
Several compounds share structural similarities with 4-(Cyclopropylmethoxy)-2-fluoroaniline. Notable examples include:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 4-(Cyclopropylmethoxy)-3-fluoroaniline | C₁₀H₁₃ClFNO | Similar structure but different fluorine position; potential variations in biological activity. |
| 4-Fluoroaniline | C₆H₄ClFNO | Lacks the cyclopropylmethoxy group; simpler structure with different reactivity. |
| Cyclopropylmethoxybenzene | C₉H₁₁O | Contains a methoxy group but lacks fluorine; used in different synthetic pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume